![molecular formula C27H28N4O3S B2569217 2-(6-isopropyl-5,7-dioxo-2-piperidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(4-methylphenyl)acetamide CAS No. 1112411-93-4](/img/structure/B2569217.png)
2-(6-isopropyl-5,7-dioxo-2-piperidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(4-methylphenyl)acetamide
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Description
2-(6-isopropyl-5,7-dioxo-2-piperidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C27H28N4O3S and its molecular weight is 488.61. The purity is usually 95%.
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Scientific Research Applications
a. Anticancer Agents:
- The thieno[3,2-d]pyrimidine scaffold has been associated with antitumor activity . Researchers could explore derivatives of this compound as potential anticancer agents.
- Thiazole derivatives have demonstrated anti-inflammatory properties . This compound’s thiazolo[4,5-d]pyrimidine ring system may contribute to such effects.
Materials Science and Organic Electronics
The compound’s electronic properties and structural features make it relevant in materials science:
a. Organic Semiconductors:- Thieno[3,2-d]pyrimidine derivatives have been used in the fabrication of LEDs . This compound’s potential as a luminescent material warrants exploration.
properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-1-(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S/c1-2-34-22-10-6-7-19(17-22)18-28-25(32)20-11-14-30(15-12-20)27-29-23-13-16-35-24(23)26(33)31(27)21-8-4-3-5-9-21/h3-10,13,16-17,20H,2,11-12,14-15,18H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIMSBSTVUAJSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3C5=CC=CC=C5)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-ethoxyphenyl)methyl]-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide |
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